molecular formula C14H26N2O4 B15308295 Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate

Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate

Cat. No.: B15308295
M. Wt: 286.37 g/mol
InChI Key: IOVITUHRWHBMGQ-UHFFFAOYSA-N
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Description

Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis due to its unique structural properties and reactivity patterns. The presence of the Boc group makes it particularly useful in various chemical transformations and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate typically involves the following steps:

    Protection of the Amino Group: The amino group on the cyclohexyl ring is protected using a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The protected amine is then subjected to esterification with methyl chloroacetate in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or Boc-protected amine sites.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the steric and electronic effects of the Boc group, which can modulate its interactions with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-aminocyclohexyl)acetate: Lacks the Boc protecting group, making it more reactive but less stable.

    tert-Butyl 2-(4-aminocyclohexyl)acetate: Similar structure but with different protecting groups, affecting its reactivity and applications.

Uniqueness

Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate is unique due to the presence of the Boc group, which provides stability and selectivity in reactions. This makes it particularly valuable in synthetic organic chemistry and various research applications .

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

methyl 2-(4-aminocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h9-11H,5-8,15H2,1-4H3,(H,16,18)

InChI Key

IOVITUHRWHBMGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC(CC1)N)C(=O)OC

Origin of Product

United States

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